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molecular formula C11H15ClFN B1323413 4-(4-Fluorophenyl)piperidine hydrochloride CAS No. 6716-98-9

4-(4-Fluorophenyl)piperidine hydrochloride

Cat. No. B1323413
M. Wt: 215.69 g/mol
InChI Key: ILPIXXSCUKTFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720324B2

Procedure details

To a solution of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (10 g) in methanol (200 mL) was added 10% palladium on charcoal (0.5 g) and the mixture was hydrogenated at 50 psi for 3 h. The catalyst was removed by filtration and solvent was evaporated, leaving the product (10.0 g) as a white powder, which was used in the next step without purification. The product appeared to be pure based on 1H NMR and TLC analysis. 1H NMR δ 1.95-2.03 (br d, 2H), 2.14-2.29 (m, 2H), 2.70-2.80 (m, 1H), 2.91-3.07 (br q, 2H), 3.60-3.64 (br d, 2H), 6.96-7.03 (m, 2H), 7.19-7.22 (m, 2H), 9.60 (br s, 1H), 9.71 (br s, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=2)=[CH:5][CH:4]=1>CO.[Pd]>[ClH:1].[F:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]2)=[CH:5][CH:4]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
Cl.FC1=CC=C(C=C1)C=1CCNCC1
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.FC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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